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molecular formula C36H75N B092211 Dioctadecylamine CAS No. 112-99-2

Dioctadecylamine

Cat. No. B092211
M. Wt: 522 g/mol
InChI Key: HKUFIYBZNQSHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06652834B2

Procedure details

The crude dioctadecylcyanamide (38 g) was suspended in 2.75 M H2SO4 (150 mL) and the mixture was refluxed for 2.5 h. After cooling to room temperature H2O (100 mL), 30% NaOH (100 mL) and CHCl3 (300 mL) were added. The organic phase was separated, dried and evaporated. The solid residue was suspended in Et2O and stirred for 1 h. The solid was filtered and washed with to give the desired compound (15.3 g; 29.3 mmol). Yield 48%. K.F.: 0.20%. The 1H-NMR, 13C-NMR, MS and IR spectra were consistent with the structure.
Name
dioctadecylcyanamide
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:19]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])C#N)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].O.[OH-].[Na+].C(Cl)(Cl)Cl>OS(O)(=O)=O>[CH2:22]([NH:19][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39] |f:2.3|

Inputs

Step One
Name
dioctadecylcyanamide
Quantity
38 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N(C#N)CCCCCCCCCCCCCCCCCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2.5 h
Duration
2.5 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.3 mmol
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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